In Vitro Anti-HBV Potency of Isothiafludine Compared to GLS4 and Bay 41-4109
In HepG2.2.15 cells, Isothiafludine (NZ-4) suppressed intracellular HBV replication with an IC₅₀ value of 1.33 μM (1,330 nM) [1]. For comparison, the structurally distinct CpAM GLS4 (morphothiadin) demonstrates an EC₅₀ of 62.24 nM in similar cellular assays , while the HAP-class CpAM Bay 41-4109 inhibits HBV with an IC₅₀ of 53 nM [2].
| Evidence Dimension | In vitro potency against HBV replication |
|---|---|
| Target Compound Data | IC₅₀ = 1.33 μM (1,330 nM) |
| Comparator Or Baseline | GLS4: EC₅₀ = 62.24 nM; Bay 41-4109: IC₅₀ = 53 nM |
| Quantified Difference | Isothiafludine exhibits ~21-fold lower potency than GLS4 and ~25-fold lower potency than Bay 41-4109 based on these metrics |
| Conditions | HepG2.2.15 cells; assay readout: HBV DNA quantification via qPCR |
Why This Matters
These data establish Isothiafludine as a moderately potent CpAM with a distinct structure-activity relationship, which may translate to a differentiated safety or resistance profile, warranting its selection for specific research applications over more potent but potentially more toxic alternatives.
- [1] Yang L, Shi LP, Chen HJ, Tong XK, Wang GF, Zhang YM, et al. Isothiafludine, a novel non-nucleoside compound, inhibits hepatitis B virus replication through blocking pregenomic RNA encapsidation. Acta Pharmacol Sin. 2014 Mar;35(3):410-8. View Source
- [2] Cenmed. Bay 41-4109 Product Page. View Source
